![molecular formula C9H9N3O4S2 B3037034 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid CAS No. 405279-59-6](/img/structure/B3037034.png)
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
Overview
Description
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound that belongs to the class of benzo[1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound’s interaction with PAAs affects the fluorescence properties of the system. The compound is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .
Result of Action
The result of the compound’s action is the detection of PAAs. The F-CTF-3 nanosheet, which contains the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets have been used for sensing electron-rich primary aromatic amine (PAA) molecules .
Molecular Mechanism
The F-CTF nanosheets, which incorporate a similar compound, exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching . This is attributed to the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid in animal models .
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors to form the benzo[1,2,5]thiadiazole core, followed by sulfonylation and subsequent attachment of the propionic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
The compound 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid (CAS Number: 405279-59-6) is a sulfonamide derivative known for its unique structural features and potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, biochemistry, and materials science, providing a comprehensive overview supported by relevant data and case studies.
Basic Information
- Molecular Formula : C₉H₉N₃O₄S₂
- Melting Point : 176 °C
- MDL Number : MFCD02230839
- Hazard Classification : Irritant
Structural Characteristics
The compound's structure features a benzo[1,2,5]thiadiazole moiety, which contributes to its biological activity and solubility characteristics. The sulfonylamino group enhances its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the disruption of folate synthesis pathways in bacteria.
Biochemical Research
This compound serves as a useful tool in biochemical assays due to its ability to interact with specific enzymes and receptors.
Application in Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its inhibitory effects on carbonic anhydrase have been documented, suggesting potential applications in treating conditions like glaucoma and edema.
Materials Science
The unique properties of this compound have led to its exploration in materials science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Semiconductor Development
Recent advancements have utilized this compound in the fabrication of organic field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has resulted in improved charge transport properties.
Data Table: Summary of Applications
Comparison with Similar Compounds
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can be compared with other benzo[1,2,5]thiadiazole derivatives, such as:
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Known for its use in photovoltaic materials.
Benzo[c][1,2,5]thiadiazole: Used in the development of fluorescent sensors and organophotocatalysts. The unique combination of the sulfonylamino and propionic acid groups in this compound provides distinct properties that make it valuable for specific applications in research and industry.
Biological Activity
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₉N₃O₄S₂
- Molecular Weight : 287.32 g/mol
- CAS Number : 405279-59-6
- Melting Point : 176 °C
- Hazard Classification : Irritant
The compound features a benzo[1,2,5]thiadiazole moiety linked to a sulfonylamino group and a propionic acid, which contributes to its solubility and reactivity in biological systems .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis.
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their potential as anticancer agents. A study highlighted that compounds similar to this compound can inhibit cancer cell proliferation through the induction of apoptosis in cancerous cells. The inhibition of kinesin spindle proteins (KSP) has been noted as a promising target for developing anti-cancer therapeutics .
3. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In various in vitro studies, it demonstrated the ability to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This effect is likely mediated through the inhibition of pathways involved in inflammation and immune response.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial enzymes | |
Anticancer | Induction of apoptosis; inhibition of KSP | |
Anti-inflammatory | Reduction of cytokine levels |
Case Study: Anticancer Activity
A notable study focused on the synthesis of various thiadiazole derivatives, including analogs of this compound. These compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study: Anti-inflammatory Effects
In another study assessing the anti-inflammatory potential, researchers evaluated the effects of thiadiazole derivatives on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds, indicating their potential use in treating inflammatory diseases.
Properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c13-8(14)4-5-10-18(15,16)7-3-1-2-6-9(7)12-17-11-6/h1-3,10H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJNXSJOOEQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235830 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-59-6 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405279-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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